4-(Phenoxymethyl)benzoic acid
Overview
Description
4-(Phenoxymethyl)benzoic acid is a chemical compound with the molecular formula C14H12O3 . It has a molecular weight of 228.25 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of 4-(Phenoxymethyl)benzoic acid contains a total of 30 bonds. These include 18 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 ether (aromatic) .Physical And Chemical Properties Analysis
4-(Phenoxymethyl)benzoic acid has a density of 1.2±0.1 g/cm3, a boiling point of 401.8±28.0 °C at 760 mmHg, and a melting point of 223 - 226 . It also has a molar refractivity of 64.3±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 186.7±3.0 cm3 .Scientific Research Applications
Antimicrobial Activity
4-(Phenoxymethyl)benzoic acid and its derivatives have been explored for antimicrobial properties. A study conducted by Drăcea et al. (2010) evaluated the antimicrobial activity of new thioureides derived from 2-(4-ethyl-phenoxymethyl) benzoic acid. These compounds displayed specific activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, with minimal inhibitory concentrations (MICs) ranging from 3.9 μg/mL to 250 μg/mL (Drăcea et al., 2010).
Polymerization Applications
In polymer science, derivatives of 4-(Phenoxymethyl)benzoic acid are utilized. Kumbul et al. (2015) investigated the enzymatic oxidative polymerization of a derivative, 4-(4-hydroxybenzylideneamino)benzoic acid (HBBA), using horseradish peroxidase. The polymer showed high thermal stability and was characterized using various analytical techniques (Kumbul et al., 2015).
Antioxidation Activity
Nonaka et al. (2005) synthesized resins with phenolic derivatives, including 4-hydroxy benzoic acid, demonstrating antioxidation abilities. These resins acted as radical scavengers and showed high inhibition ability against the generation of hydroperoxide (Nonaka et al., 2005).
Biosensor Development
Castaño-Cerezo et al. (2020) developed a synthetic biosensor for detecting different benzoic acid derivatives, including 4-hydroxybenzoic acid, in Saccharomyces cerevisiae. This biosensor could detect the in vivo production of these compounds and showed good linearity between fluorescence and concentration (Castaño-Cerezo et al., 2020).
Water Treatment Applications
Ghoshdastidar and Tong (2013) studied the treatment of benzoic acid herbicides using membrane bioreactor technology. This method proved effective in reducing these herbicides in simulated wastewater, demonstrating its potential in water treatment applications (Ghoshdastidar & Tong, 2013).
Safety And Hazards
properties
IUPAC Name |
4-(phenoxymethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h1-9H,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBUVHSYBRTCIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenoxymethyl)benzoic acid | |
CAS RN |
31719-76-3 | |
Record name | 4-(Phenoxymethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31719-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.